2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide
Description
2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide is a synthetic small molecule featuring a bicyclic indazole core. The indazole scaffold is substituted at position 2 with a butyl group and at position 3 with a methoxy moiety. The carboxamide group at position 6 is further functionalized with a furan-2-ylmethyl substituent. The compound’s design integrates lipophilic (butyl) and electron-donating (methoxy) groups, which may enhance membrane permeability and target binding.
Properties
CAS No. |
919107-00-9 |
|---|---|
Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-butyl-N-(furan-2-ylmethyl)-3-methoxyindazole-6-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-3-4-9-21-18(23-2)15-8-7-13(11-16(15)20-21)17(22)19-12-14-6-5-10-24-14/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,19,22) |
InChI Key |
ZBPKDUALCJETHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Attachment of the Furan-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where the furan-2-ylmethyl group is attached to the nitrogen atom of the indazole core.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Core Structure :
- The target compound’s indazole core is distinct from the linear acetamide or ethenediamine backbones of ranitidine derivatives. Indazoles are associated with diverse bioactivity, including anti-inflammatory and anticancer effects, whereas ranitidine analogs primarily act as histamine H2 antagonists .
Substituent Diversity: The methoxy and butyl groups in the target compound contrast with the nitro and sulfanyl moieties in ranitidine impurities. Nitro groups (e.g., in ranitidine nitroacetamide) are electrophilic and prone to metabolic activation, raising safety concerns . The absence of nitro/sulfanyl groups in the target compound may reduce such risks. The furan-2-ylmethyl substituent in the target compound lacks the dimethylamino modification seen in ranitidine analogs (e.g., 5-[(dimethylamino)methyl]furan), which is critical for H2 receptor binding .
Functional Group Implications: The carboxamide group in the target compound differs from ranitidine’s acetamide and thioether linkages.
Physicochemical Properties :
- The butyl chain in the target compound likely increases lipophilicity (logP) compared to ranitidine’s polar thioethylamine and hemifumarate groups . This could improve blood-brain barrier penetration but may reduce solubility.
Biological Activity
2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole derivative class, which has gained attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS No. | 919107-00-9 |
| Molecular Formula | C18H21N3O3 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-butyl-N-(furan-2-ylmethyl)-3-methoxyindazole-6-carboxamide |
| InChI Key | ZBPKDUALCJETHX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways and cancer progression, which could lead to therapeutic effects against various diseases.
- Receptor Modulation : It may bind to receptors that play crucial roles in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that indazole derivatives possess significant anticancer properties. For instance, a study evaluating various indazole derivatives found that modifications at specific positions on the indazole core can enhance their antiproliferative activity against cancer cell lines. The compound exhibited promising results in inhibiting cell growth in vitro, particularly against breast and colon cancer cell lines.
Antimicrobial and Antiparasitic Activity
Indazole derivatives have also been investigated for their antimicrobial and antiprotozoal activities. A series of compounds related to indazole structures were evaluated against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The data suggested that structural modifications significantly influence their potency:
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Indazole Derivative A | E. histolytica | <0.050 |
| Indazole Derivative B | G. intestinalis | <0.050 |
| Indazole Derivative C | T. vaginalis | <0.050 |
These findings highlight the potential of this compound as a candidate for further development in treating protozoal infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that certain functional groups significantly enhance biological activity. For example, the presence of electron-withdrawing groups on the furan ring was associated with increased potency against protozoan parasites, suggesting that optimization of substituents could lead to more effective therapeutic agents.
Case Studies
- Case Study on Cancer Cell Lines : A recent investigation into the effects of various indazole derivatives on MCF-7 breast cancer cells demonstrated that compounds with a similar structure to this compound effectively reduced cell viability by inducing apoptosis.
- Antimicrobial Efficacy : Another study assessed the efficacy of indazole derivatives against bacterial strains, where it was noted that compounds with a methoxy group showed enhanced antibacterial activity compared to their non-substituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
